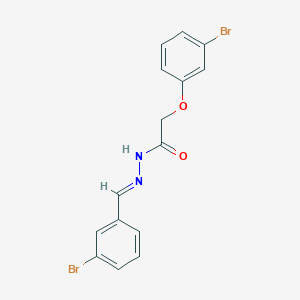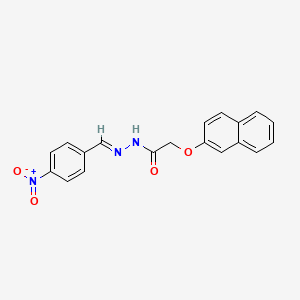![molecular formula C19H25N3 B3863887 2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3863887.png)
2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline is a chemical compound that belongs to the class of cyclopenta[g]quinolines. It is commonly known as E-3810 and has been the subject of extensive scientific research due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of E-3810 involves the inhibition of the receptor tyrosine kinase Tie2, which is involved in the growth of blood vessels. By inhibiting Tie2, E-3810 can prevent the growth of blood vessels that supply tumors, thereby inhibiting tumor growth. In addition, E-3810 can also inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This can reduce inflammation in the body.
Biochemical and Physiological Effects:
E-3810 has been found to have several biochemical and physiological effects. It can inhibit the growth of blood vessels that supply tumors, which can inhibit tumor growth. It can also reduce inflammation in the body, which can reduce the symptoms of inflammatory diseases such as rheumatoid arthritis. In addition, E-3810 has been found to have anti-oxidant properties, which means that it can reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of E-3810 for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of Tie2 in tumor growth and the inflammatory response. However, one of the limitations of E-3810 is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Orientations Futures
There are several future directions for research on E-3810. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its anti-tumor activity. Another direction is to investigate its potential use in the treatment of other diseases such as cardiovascular disease and diabetes. In addition, further studies are needed to investigate the long-term effects of E-3810 on the body.
Applications De Recherche Scientifique
E-3810 has been the subject of extensive scientific research due to its potential use in various applications. It has been found to have anti-angiogenic properties, which means that it can inhibit the growth of blood vessels that supply tumors. This makes it a potential candidate for the treatment of cancer. In addition, E-3810 has been found to have anti-inflammatory properties, which means that it can reduce inflammation in the body. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-3-21-7-9-22(10-8-21)19-11-14(2)17-12-15-5-4-6-16(15)13-18(17)20-19/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCDGRVKYPUUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=C4CCCC4=C3)C(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1,3-benzodioxol-5-yl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B3863827.png)
![N'-[4-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3863841.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3863849.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3863853.png)
![ethyl 7-methyl-2-(3-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3863863.png)
![3-phenyl-N-{2-[4-(3-phenylpropanoyl)-1-piperazinyl]ethyl}propanamide](/img/structure/B3863880.png)
![N-[1-benzofuran-3-yl(phenyl)methyl]urea](/img/structure/B3863890.png)



![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B3863905.png)